molecular formula C24H29N3O3 B5230292 3-[2-oxo-2-(1-piperidinyl)ethyl]-4-(3-phenoxybenzyl)-2-piperazinone

3-[2-oxo-2-(1-piperidinyl)ethyl]-4-(3-phenoxybenzyl)-2-piperazinone

Cat. No. B5230292
M. Wt: 407.5 g/mol
InChI Key: YDNJJBIWMCWHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-oxo-2-(1-piperidinyl)ethyl]-4-(3-phenoxybenzyl)-2-piperazinone, commonly known as OPB-9195, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OPB-9195 is a piperazinone derivative that has been studied for its ability to modulate various biological processes.

Mechanism of Action

OPB-9195 exerts its biological effects by modulating the activity of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, OPB-9195 has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
OPB-9195 has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, OPB-9195 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

OPB-9195 has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, OPB-9195 has been shown to exhibit low toxicity, making it a safe compound to work with. However, one limitation of OPB-9195 is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on OPB-9195. One potential area of research is the development of OPB-9195 derivatives with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of OPB-9195 and its potential therapeutic applications in various diseases. Finally, research is needed to determine the safety and efficacy of OPB-9195 in clinical trials.

Synthesis Methods

The synthesis of OPB-9195 involves the reaction of 3-phenoxybenzylamine with 1-piperidinylacetyl chloride, followed by the addition of piperazine and subsequent cyclization to form the piperazinone ring. The final product is obtained after purification by column chromatography.

Scientific Research Applications

OPB-9195 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

properties

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethyl)-4-[(3-phenoxyphenyl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c28-23(26-13-5-2-6-14-26)17-22-24(29)25-12-15-27(22)18-19-8-7-11-21(16-19)30-20-9-3-1-4-10-20/h1,3-4,7-11,16,22H,2,5-6,12-15,17-18H2,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNJJBIWMCWHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC2C(=O)NCCN2CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Oxo-2-(1-piperidinyl)ethyl]-4-(3-phenoxybenzyl)-2-piperazinone

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